Methanamine, N-bromo-N-chloro-

Description

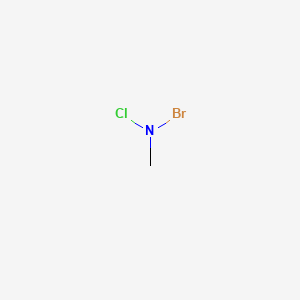

Methanamine, N-bromo-N-chloro- (chemical formula: CH₃NBrCl) is a halogenated primary amine characterized by direct substitution of both bromine and chlorine atoms on the nitrogen center.

The compound’s molecular weight is approximately 143.4 g/mol (calculated as CH₃NBrCl). Its reactivity is attributed to the electron-withdrawing effects of the halogens, which destabilize the N–X bonds (X = Br, Cl), facilitating nucleophilic substitution or elimination reactions. Such reactivity is comparable to nitrogen mustards (e.g., mechlorethamine) but distinct due to the absence of ethylene groups .

Properties

CAS No. |

76019-33-5 |

|---|---|

Molecular Formula |

CH3BrClN |

Molecular Weight |

144.40 g/mol |

IUPAC Name |

N-bromo-N-chloromethanamine |

InChI |

InChI=1S/CH3BrClN/c1-4(2)3/h1H3 |

InChI Key |

FRIBUMIADSHHKU-UHFFFAOYSA-N |

Canonical SMILES |

CN(Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-bromo-N-chloro- can be synthesized through the halogenation of methanamine. The process typically involves the reaction of methanamine with bromine and chlorine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the presence of catalysts like ammonium nitrate or ferric chloride can enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of Methanamine, N-bromo-N-chloro- involves large-scale halogenation processes. The use of continuous flow reactors ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-bromo-N-chloro- undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Halogenation: The compound itself can act as a halogenating agent for other substrates.

Common Reagents and Conditions

Common reagents used in reactions with Methanamine, N-bromo-N-chloro- include:

Nucleophiles: Such as hydroxide ions, amines, and thiols.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding nitroso or nitro compounds.

Scientific Research Applications

Methanamine, N-bromo-N-chloro- has several scientific research applications:

Biology: The compound is studied for its potential antimicrobial properties due to the presence of halogen atoms.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanamine, N-bromo-N-chloro- involves the interaction of its halogen atoms with target molecules. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Mechlorethamine (HN2)

- Structure : Bis(2-chloroethyl)methylamine, with two β-chloroethyl groups attached to the nitrogen.

- Molecular Weight : 192.52 g/mol (hydrochloride salt) .

- Reactivity : Forms aziridinium intermediates under physiological conditions, leading to DNA alkylation and crosslinking. This mechanism underpins its use as a chemotherapeutic agent.

- Key Differences : Unlike N-bromo-N-chloro-methanamine, HN2’s activity relies on intramolecular cyclization rather than direct N–Cl bond cleavage. The presence of bromine in the target compound may alter reaction kinetics and degradation pathways .

2-Chloro-N-methylethanamine Hydrochloride

- Structure : CH₃NH(CH₂CH₂Cl)·HCl, with a chloroethyl chain and methyl group on nitrogen.

- Molecular Weight : 144.03 g/mol (C₃H₉Cl₂N) .

- Reactivity : The chlorine on the ethyl chain facilitates nucleophilic substitution, but the methyl group on nitrogen reduces steric hindrance compared to bulkier substituents.

Aromatic Halogenated Methanamines

- Examples: (5-Bromo-2-nitrophenyl)methanamine hydrochloride (C₇H₈BrClN₂O₂): Halogens on the phenyl ring stabilize the amine via resonance but reduce nitrogen’s electrophilicity . (5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine (C₁₀H₁₃BrNO): Methoxy and bromine substituents on the aromatic ring modulate electronic effects without direct N–X bonds .

- Key Differences : Aromatic derivatives prioritize ring-based reactivity (e.g., electrophilic substitution) over nitrogen-centered reactions, contrasting with the target compound’s direct N–Br/Cl bonds.

Physicochemical and Functional Properties

Reactivity and Stability

- N-bromo-N-chloro-methanamine : Predicted to exhibit rapid hydrolysis in aqueous environments due to labile N–Br/Cl bonds. Bromine’s lower electronegativity (compared to chlorine) may result in preferential cleavage of the N–Br bond.

- Mechlorethamine : Hydrolyzes slower due to the requirement for aziridinium intermediate formation. Stability in acidic conditions is higher than the target compound .

Solubility and Molecular Weight

- N-bromo-N-chloro-methanamine : Estimated low water solubility due to halogen electronegativity and lack of ionic groups (unless protonated). Molecular weight (~143.4 g/mol) is lower than mechlorethamine but higher than simple methylamines.

- Aromatic Derivatives : Enhanced lipophilicity from aromatic rings reduces water solubility compared to aliphatic halogenated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.